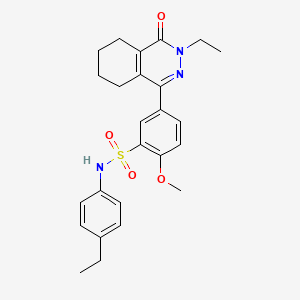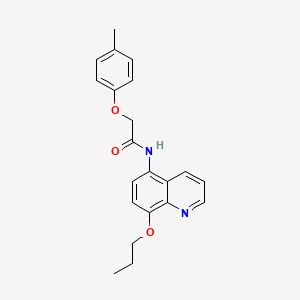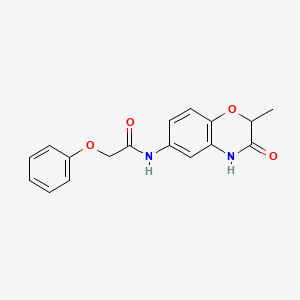
5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide” typically involves multi-step organic reactions. The process may include:
Formation of the hexahydrophthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the intermediate with sulfonyl chloride in the presence of a base like pyridine.
Final coupling reaction: The final product is obtained by coupling the intermediate with 4-ethylphenylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethyl groups.
Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation products: Hydroxylated derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Medicinal chemistry: As a potential antimicrobial or anticancer agent.
Biological studies: To investigate its effects on cellular pathways.
Industrial applications: As a precursor for more complex organic molecules.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may:
Target bacterial enzymes: Inhibiting their function and leading to bacterial cell death.
Interact with cellular pathways: Modulating signaling pathways involved in cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Structural complexity: The combination of the hexahydrophthalazinone core with the sulfonamide and methoxy groups makes it unique.
Its diverse functional groups suggest a wide range of applications in different scientific fields.
Propiedades
Fórmula molecular |
C25H29N3O4S |
|---|---|
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-N-(4-ethylphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C25H29N3O4S/c1-4-17-10-13-19(14-11-17)27-33(30,31)23-16-18(12-15-22(23)32-3)24-20-8-6-7-9-21(20)25(29)28(5-2)26-24/h10-16,27H,4-9H2,1-3H3 |
Clave InChI |
YSYURWILENFFLR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NN(C(=O)C4=C3CCCC4)CC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11318058.png)
![N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11318071.png)
![N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11318075.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(prop-2-en-1-ylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11318076.png)

![2-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11318097.png)
![2-(4-bromophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11318100.png)
![2,3-Dimethylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11318105.png)

![6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11318119.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318122.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11318130.png)
![2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11318134.png)

